Acetylene-d2 (C₂D₂): A Comprehensive Technical Guide on its Chemical Properties
Acetylene-d2 (C₂D₂): A Comprehensive Technical Guide on its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylene-d2 (C₂D₂), also known as dideuterioethyne, is the deuterated isotopologue of acetylene (B1199291). Its unique chemical and physical properties, arising from the substitution of hydrogen with deuterium (B1214612), make it an invaluable tool in a wide array of scientific disciplines. This technical guide provides an in-depth exploration of the core chemical properties of acetylene-d2, with a focus on data relevant to researchers, scientists, and professionals in the field of drug development. The information presented herein is intended to serve as a comprehensive resource for understanding and utilizing this compound in experimental and theoretical studies.
Physical and Molecular Properties
The substitution of protium (B1232500) with the heavier deuterium isotope results in subtle but significant changes in the physical and molecular properties of acetylene-d2 when compared to its non-deuterated counterpart, acetylene (C₂H₂). These differences are fundamental to its application in kinetic isotope effect studies and vibrational spectroscopy.
General Physical Properties
The macroscopic physical properties of acetylene-d2 are very similar to those of acetylene. Due to the slight increase in molecular mass, minor differences in phase transition temperatures and density are expected.
| Property | Acetylene-d2 (C₂D₂) | Acetylene (C₂H₂) |
| Molecular Weight | 28.05 g/mol [1] | 26.04 g/mol [2] |
| Boiling Point | approx. -84 °C | -84 °C[2] |
| Melting Point | approx. -81.8 °C | -81.8 °C[2] |
| Gas Density (STP) | approx. 1.25 kg/m ³ | 1.1747 kg/m ³[3] |
| Appearance | Colorless gas | Colorless gas[2] |
Molecular Structure and Bond Parameters
Acetylene-d2 is a linear molecule belonging to the D∞h point group, similar to acetylene. High-resolution spectroscopic studies have enabled precise determination of its bond lengths.
| Parameter | Value for Acetylene-d2 (C₂D₂) |
| C≡C Bond Length (rₑ) | 1.20241 ± 0.00009 Å[4] |
| C-D Bond Length (rₑ) | 1.06250 ± 0.00010 Å[4] |
| Rotational Constant (B₀) | 0.84794 ± 0.00005 cm⁻¹[5] |
| Centrifugal Distortion Constant (D₀) | 7.85 x 10⁻⁷ ± 0.4 x 10⁻⁷ cm⁻¹[5] |
Spectroscopic Properties
The vibrational and rotational spectra of acetylene-d2 are of significant interest as they provide a clear demonstration of the isotopic effect on molecular energy levels.
Vibrational Spectroscopy (IR and Raman)
Acetylene-d2 has five fundamental vibrational modes. Due to its centrosymmetric linear structure, the molecule adheres to the mutual exclusion principle: Raman active modes are infrared inactive, and vice versa. The substitution of hydrogen with deuterium leads to a significant lowering of the vibrational frequencies of the C-D stretching and bending modes compared to the C-H modes in acetylene.
| Vibrational Mode | Symmetry | Description | Frequency (cm⁻¹) for C₂D₂ | Frequency (cm⁻¹) for C₂H₂ | Activity |
| ν₁ | Σg⁺ | Symmetric C-D stretch | ~2700 | 3374 | Raman |
| ν₂ | Σg⁺ | C≡C stretch | ~1762 | 1974 | Raman |
| ν₃ | Σu⁺ | Antisymmetric C-D stretch | ~2439 | 3289 | Infrared |
| ν₄ | Πg | Symmetric trans-bend | ~511 | 612 | Raman |
| ν₅ | Πu | Antisymmetric cis-bend | ~538 | 730 | Infrared |
Note: The frequencies are approximate values compiled from various spectroscopic studies.[4][6][7][8][9][10][11][12]
Comparison of vibrational modes of C₂H₂ and C₂D₂.
Chemical Reactivity and Kinetic Isotope Effect
The reactivity of acetylene-d2 is largely similar to that of acetylene, participating in reactions typical of alkynes such as addition, combustion, and polymerization. However, the difference in zero-point energy between the C-D and C-H bonds leads to a significant kinetic isotope effect (KIE) in reactions where the C-D bond is broken in the rate-determining step.
The KIE is defined as the ratio of the rate constant of the reaction with the light isotopologue (kH) to that of the heavy isotopologue (kD):
KIE = kH / kD
For reactions involving the cleavage of a C-H/C-D bond, the KIE is typically greater than 1, indicating that the C-H bond reacts faster than the C-D bond. This primary KIE is a powerful tool for elucidating reaction mechanisms. Studies on the reactions of C₂(X¹Σg⁺) radicals with H₂ and D₂ have shown a measurable KIE, which has been used to validate theoretical models of the reaction pathway.[13] Similarly, the rotation of acetylene and acetylene-d2 on a Cu(001) surface, induced by a scanning tunneling microscope, exhibits a pronounced isotope effect, providing insights into the energy transfer and reaction dynamics at the single-molecule level.[14]
Experimental Protocols
Synthesis of Acetylene-d2
The most common and straightforward method for the laboratory synthesis of acetylene-d2 is the reaction of calcium carbide (CaC₂) with heavy water (D₂O).[15][16][17][18][19]
Reaction: CaC₂(s) + 2D₂O(l) → C₂D₂(g) + Ca(OD)₂(aq)
Materials and Equipment:
-
Calcium carbide (CaC₂), technical grade
-
Heavy water (D₂O), 99.8 atom % D or higher
-
Gas generation flask or a three-necked flask equipped with a dropping funnel and a gas outlet
-
Gas washing bottles (scrubbers)
-
Cold trap (e.g., dry ice/acetone or liquid nitrogen)
-
Gas collection system (e.g., gas burette or Tedlar® bag)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup: Assemble the gas generation apparatus in a well-ventilated fume hood. The gas outlet from the reaction flask should be connected in series to gas washing bottles and a cold trap before the collection system.
-
Purging: Purge the entire system with an inert gas to remove air and moisture.
-
Reactant Charging: Place a weighed amount of calcium carbide into the reaction flask. Fill the dropping funnel with a stoichiometric excess of heavy water.
-
Gas Generation: Slowly add the heavy water dropwise from the dropping funnel onto the calcium carbide. The reaction is exothermic and will generate acetylene-d2 gas immediately. Control the rate of addition to maintain a steady evolution of gas.
-
Purification (In-line): Pass the generated gas through a series of scrubbers. A common sequence is a water scrubber to remove any Ca(OD)₂ aerosol, followed by a concentrated sulfuric acid scrubber to remove basic impurities like ammonia (B1221849) and phosphine (B1218219), and then a solid potassium hydroxide (B78521) or soda lime trap to remove acidic gases and water vapor.
-
Collection: Collect the purified acetylene-d2 gas by displacement of water or in a gas-tight syringe or bag. For higher purity, the gas can be condensed in a cold trap cooled with liquid nitrogen.
Purification of Acetylene-d2
Commercial calcium carbide often contains impurities such as calcium phosphide, calcium sulfide (B99878), and calcium nitride, which react with water to produce phosphine (PH₃), hydrogen sulfide (H₂S), and ammonia (NH₃), respectively.[20] These impurities must be removed for most applications.
Common Purification Techniques:
-
Wet Scrubbing: Involves passing the gas through a series of solutions to remove specific impurities. Concentrated sulfuric acid is effective for removing phosphine and ammonia.[21]
-
Dry Scrubbing: Utilizes solid absorbents. For example, passing the gas through a tube packed with acidified copper(II) sulfate (B86663) on a solid support can remove phosphine and hydrogen sulfide.
-
Cryogenic Distillation: For very high purity acetylene-d2, the gas can be condensed at liquid nitrogen temperature and then purified by fractional distillation to separate it from more volatile impurities like nitrogen and oxygen, and less volatile impurities.
Workflow for the synthesis and purification of acetylene-d2.
Applications in Research and Development
The unique properties of acetylene-d2 make it a valuable tool in several areas of research:
-
Mechanistic Studies: The significant kinetic isotope effect associated with the C-D bond makes acetylene-d2 an excellent probe for determining the rate-determining steps of chemical reactions, particularly in catalysis and enzyme kinetics.
-
Spectroscopic Reference: The well-characterized vibrational and rotational spectra of acetylene-d2 serve as a benchmark for calibrating spectrometers and for testing theoretical models of molecular structure and dynamics.
-
Tracer Studies: In drug metabolism and environmental fate studies, deuterium-labeled compounds are used as tracers to follow the metabolic pathways of a parent molecule without altering its fundamental chemical reactivity.
-
Neutron Scattering: In materials science, deuterated molecules are often used in neutron scattering experiments to enhance the signal from the material of interest by reducing the incoherent scattering from hydrogen.[22]
Conclusion
Acetylene-d2 is a molecule of fundamental importance in chemistry and related sciences. Its distinct spectroscopic signature and the pronounced kinetic isotope effect associated with its C-D bonds provide researchers with a powerful tool for investigating molecular structure, dynamics, and reaction mechanisms. This guide has summarized the core chemical properties of acetylene-d2 and provided detailed experimental protocols to facilitate its synthesis and use in the laboratory. As research continues to push the boundaries of molecular understanding, the applications of acetylene-d2 are poised to expand, further solidifying its role as a key compound in the chemist's toolkit.
References
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